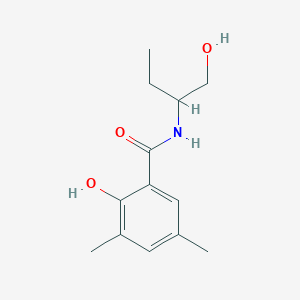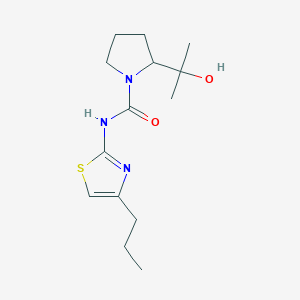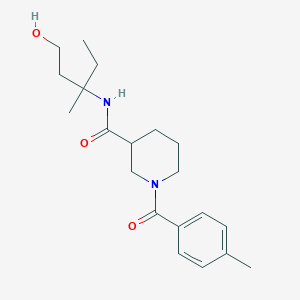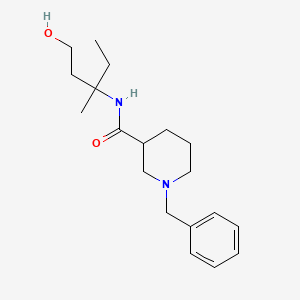![molecular formula C16H13FN2O2 B6637991 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one, also known as FHQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the quinazoline family of heterocyclic compounds and has a molecular weight of 325.32 g/mol.
Mecanismo De Acción
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one exerts its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been shown to have various biochemical and physiological effects in the body. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been shown to increase the levels of neurotrophic factors such as BDNF and NGF, which are involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has several advantages for lab experiments. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one is a synthetic compound that can be easily synthesized in large quantities with high purity. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one is also stable under various conditions and can be stored for long periods of time. However, 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has some limitations for lab experiments. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one is not water-soluble and requires the use of organic solvents for experiments. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one also has low bioavailability and requires the use of high concentrations for in vitro and in vivo experiments.
Direcciones Futuras
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has several potential future directions for research. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one can be further optimized for its therapeutic applications by modifying its chemical structure. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one can also be used in combination with other compounds for synergistic effects. Additionally, 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one can be studied for its potential applications in other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential therapeutic applications of 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one.
Conclusion:
In conclusion, 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been shown to have various biochemical and physiological effects in the body and exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has several advantages for lab experiments but also has some limitations. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has several potential future directions for research and further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one involves the reaction of 4-(hydroxymethyl)benzaldehyde with 7-fluoro-4-hydroxyquinazoline in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one. This synthesis method has been optimized to produce high yields and purity of 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one.
Aplicaciones Científicas De Investigación
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
7-fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-5-6-14-15(7-13)18-10-19(16(14)21)8-11-1-3-12(9-20)4-2-11/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEYDJUCADREEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=CC(=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)


![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)




![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)